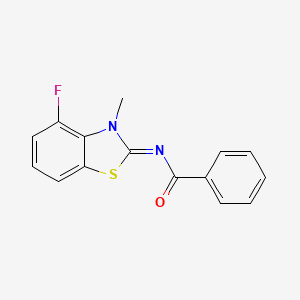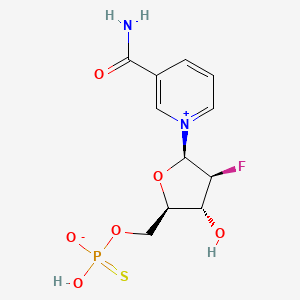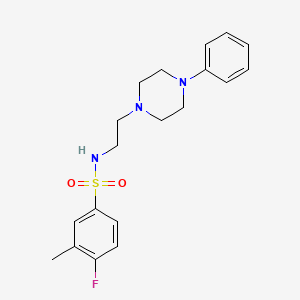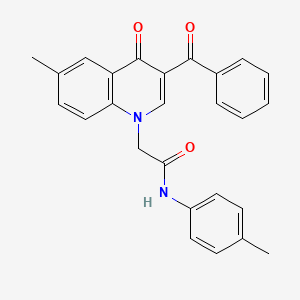
Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolin-1-yl(4-methoxyphenyl)methyl benzoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. The compound is known for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity Towards Cancer Cells
Research on indenopyrazoles, a related class of compounds, has shown promising antiproliferative activity towards human cancer cells without affecting antimicrobial and antimalarial activities. A specific compound was classified as a tubulin inhibitor, suggesting a potential mechanism for its antiproliferative effects by inhibiting tubulin polymerization, thereby inducing cell cycle arrest in cancer cells (Minegishi et al., 2015).
Adenosine A(3) Receptor Affinity
Isoquinoline and quinazoline urea derivatives have been found to bind to human adenosine A(3) receptors, indicating their potential for therapeutic applications in conditions where modulation of adenosine receptor activity is beneficial. Structure-affinity analysis highlighted the importance of specific substituents for receptor affinity, providing a basis for the design of potent adenosine A(3) receptor antagonists (van Muijlwijk-Koezen et al., 2000).
Effects on Blood Pressure and Respiration
A study on isoquinolines' effects on blood pressure, pulse rate, respiration, and smooth muscle activity highlighted the nuanced physiological impacts of structural variations within isoquinoline compounds. This research aids in understanding how different functional groups, such as methoxy or hydroxy groups, influence biological activity, which could inform the design of isoquinoline-based therapeutics (Fassett & Hjort, 1938).
Synthetic Methodologies
Developments in synthetic methodologies for isoquinoline derivatives, such as novel routes to 3,4-dihydroisoquinolin-1(2H)-ones, are crucial for advancing the chemical diversity and potential applications of these compounds in drug discovery and material science (Zhanguo, 2008).
Tubulin Polymerization Inhibition
Methoxy-substituted indoles, closely related to isoquinolines, were studied for their ability to inhibit tubulin polymerization, a key mechanism in the development of anticancer therapies. This research underscores the relevance of methoxy groups in enhancing the biological activity of isoquinoline derivatives (Gastpar et al., 1998).
Eigenschaften
IUPAC Name |
[isoquinolin-1-yl-(4-methoxyphenyl)methyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-27-20-13-11-18(12-14-20)23(28-24(26)19-8-3-2-4-9-19)22-21-10-6-5-7-17(21)15-16-25-22/h2-16,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPKQCHBJQETBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2685461.png)
![3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2685462.png)





![N~1~-(2,5-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2685473.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2685476.png)
![2-[4-Prop-2-enyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]ethanenitrile](/img/structure/B2685477.png)


![N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2685480.png)
